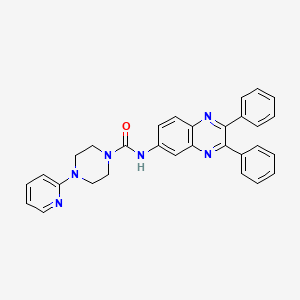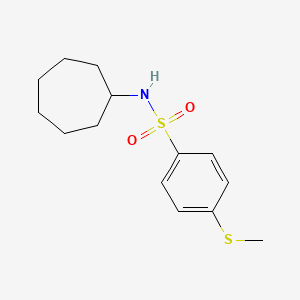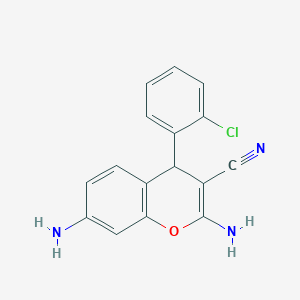![molecular formula C19H20N2O4 B5117313 3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as flurbiprofen and is used in the treatment of pain, fever, and inflammation. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
作用機序
Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, flurbiprofen reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Flurbiprofen has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, flurbiprofen has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Flurbiprofen has a number of advantages for lab experiments. It is a well-established compound that has been extensively studied, and its mechanism of action is well understood. Flurbiprofen is also readily available and relatively inexpensive. However, there are some limitations to the use of flurbiprofen in lab experiments. It has been shown to have some toxic effects on certain cell types, and its effects may vary depending on the experimental conditions.
将来の方向性
There are a number of future directions for the study of flurbiprofen. One area of research is the development of new formulations of flurbiprofen that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential use of flurbiprofen in the treatment of Alzheimer's disease and cancer. Additionally, the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of flurbiprofen may lead to the development of new drugs with similar properties.
合成法
Flurbiprofen can be synthesized by the reaction of 3-amino-benzophenone with 3-methylbutanoyl chloride, followed by the reaction with benzoic acid. This method is known as the Friedel-Crafts acylation reaction and is a commonly used method for the synthesis of aromatic compounds.
科学的研究の応用
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Flurbiprofen has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
特性
IUPAC Name |
3-[[3-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)9-17(22)20-15-7-4-8-16(11-15)21-18(23)13-5-3-6-14(10-13)19(24)25/h3-8,10-12H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGMUHUHNCXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)

![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117281.png)

![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)